Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate
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Overview
Description
“Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate” is a chemical compound. Based on its name, it contains an ethyl group, a butanoate group, and a phenyl group with chlorine and fluorine substitutions .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. Unfortunately, I don’t have access to this specific information for "Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate" .Chemical Reactions Analysis
The chemical reactions involving “Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate” would depend on the conditions and reagents used. Without specific context, it’s difficult to predict the possible reactions .Scientific Research Applications
Chemical Synthesis
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of various heterocycles. A study by Honey et al. (2012) demonstrated its use in creating trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions.
Antimicrobial and Antioxidant Applications
In 2016, Kumar et al. synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which is structurally related to Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate, and evaluated it for antimicrobial and antioxidant activities. They found the compound exhibited promising results in these areas.
Biocatalysis
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is also involved in biocatalytic processes. Ye et al. (2010) reported its conversion to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli expressing carbonyl reductase and glucose dehydrogenase, highlighting its potential in producing chiral drugs.
Crystal and Molecular Structure Analysis
Research by Achutha et al. (2017) on a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provided insights into the crystal and molecular structure, contributing to the understanding of molecular interactions and stability.
Enzyme-Catalyzed Asymmetric Reduction
Studies like that of Shimizu et al. (1990) have explored the enzyme-catalyzed asymmetric reduction of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate in organic solvent-water systems. This research opens up possibilities for efficient and stereoselective synthesis of chiral compounds.
Pharmaceutical Intermediates
The compound is a precursor in synthesizing chiral drugs, especially statins, as reported by Ye et al. (2011). Their study focused on the biocatalytic reduction to produce enantiopure intermediates, emphasizing its significance in the pharmaceutical industry.
Organic Chemistry Reactions
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate participates in various organic chemistry reactions. For instance, Kiyani and Ghorbani (2015) used it in a boric acid-catalyzed multi-component reaction, showcasing its utility in efficient, green chemistry processes.
Molecular Interaction Studies
Research on derivatives of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate, such as that by Naveen et al. (2021), provides valuable information on molecular interactions and properties through Hirshfeld surface analysis, enhancing the understanding of molecular behavior in different environments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWURXIAEKEYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232930 |
Source
|
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate | |
CAS RN |
951887-20-0 |
Source
|
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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